molecular formula C10H14O2 B3330319 Hexahydronaphthalene-1,3(2h,4h)-dione CAS No. 68429-52-7

Hexahydronaphthalene-1,3(2h,4h)-dione

Cat. No.: B3330319
CAS No.: 68429-52-7
M. Wt: 166.22 g/mol
InChI Key: QHMIKDWRCOBYRY-UHFFFAOYSA-N
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Description

Hexahydronaphthalene-1,3(2h,4h)-dione (CAS 68429-52-7) is a partially hydrogenated bicyclic diketone with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . Its structure features a fused cyclohexene ring system with ketone groups at the 1- and 3-positions, making it a versatile and valuable intermediate in synthetic organic chemistry . In scientific research, this compound is primarily utilized as a building block for the synthesis of complex organic molecules . Its potential applications span chemistry, biology, and medicine, where it has been investigated for its biological activity . Studies suggest it may possess anti-inflammatory and anticancer properties, with proposed mechanisms of action involving the inhibition of specific enzymes or receptors, leading to observed biological effects such as the induction of apoptosis in cancer cell lines and the reduction of pro-inflammatory cytokines . Additionally, the compound has demonstrated antioxidant activity, showing an ability to scavenge free radicals and mitigate oxidative stress in cellular models . The synthesis of this compound can involve multi-step routes, such as regioselective Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

4a,5,6,7,8,8a-hexahydro-4H-naphthalene-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h7,9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMIKDWRCOBYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(=O)CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydronaphthalene-1,3(2H,4H)-dione typically involves multiple steps. One common method includes the regioselective Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This method allows for the efficient synthesis of naphthalene-substituted aromatic esters, which can be further transformed into the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of high-performance liquid chromatography (HPLC) for purification and separation is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Hexahydronaphthalene-1,3(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different applications .

Scientific Research Applications

Hexahydronaphthalene-1,3(2H,4H)-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hexahydronaphthalene-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Aryl-4,4-Dibromoisoquinoline-1,3(2H,4H)-dione Derivatives

Structural Differences :

  • 4,4-Dibromoisoquinoline-diones (e.g., compound 3a in ) feature a fully aromatic isoquinoline core with bromine atoms at the 4-position, enhancing electrophilic reactivity .

Reactivity :

  • Bromine substituents in isoquinoline-diones enable cross-coupling reactions, whereas hexahydronaphthalene-dione’s unsubstituted structure may limit such transformations .
3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione

Structural Similarities :

  • Both compounds share a partially hydrogenated naphthalene backbone.
  • Tetrahydronaphthalene-dione has ketones at the 1- and 5-positions, contrasting with hexahydronaphthalene-dione’s 1,3-diketone arrangement.

Comparative Data Table

Property Hexahydronaphthalene-1,3(2H,4H)-dione 4,4-Dibromoisoquinoline-dione (3a) 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione
Core Structure Partially hydrogenated naphthalene Aromatic isoquinoline with Br substituents Partially hydrogenated naphthalene
Ketone Positions 1,3 1,3 1,5
Synthetic Yield Not reported 65% (ethanol crystallization) Not explicitly stated
Key Reactivity Hypothetical hydrogenation/oxidation Microwave-assisted cyclization Stereoselective dehydrogenation
Applications Potential precursor for biomolecules Heterocyclic drug intermediates Vitamin D analog synthesis

Research Findings and Limitations

  • Microwave Synthesis: highlights microwave-assisted reactions for isoquinoline-diones, reducing reaction times and improving yields compared to conventional methods. This approach could theoretically benefit hexahydronaphthalene-dione synthesis but remains untested .
  • Stereochemical Control : emphasizes stereoselective steps in tetrahydronaphthalene-dione synthesis, suggesting that hexahydronaphthalene-dione may require similar precision in hydrogenation or oxidation .
  • Data Gaps : Direct experimental data on hexahydronaphthalene-dione’s physical properties (e.g., melting point, solubility) and spectroscopic profiles (NMR, MS) are absent in the provided evidence, necessitating further study.

Biological Activity

Hexahydronaphthalene-1,3(2H,4H)-dione, also known as 1,3-dihydroxy-2-naphthalenone or 1,3-naphthalenedione, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a derivative of naphthalene characterized by its unique hexahydro structure. Its synthesis typically involves complex organic reactions including regioselective C–H bond transformations and oxidation processes. The compound has been investigated for various applications in chemistry and biology due to its structural properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have shown that this compound may inhibit cancer cell proliferation. For instance, it has been reported to induce apoptosis in specific cancer cell lines through the modulation of signaling pathways related to cell survival and death.
  • Anti-inflammatory Effects : this compound has been explored for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and may reduce inflammation in various models.
  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with oxidative stress.

The biological effects of this compound are mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, it has been studied for its inhibitory effects on HMG-CoA reductase, an important enzyme in cholesterol biosynthesis .
  • Receptor Modulation : this compound may also interact with various receptors involved in cell signaling pathways. This interaction can lead to altered cellular responses that contribute to its anticancer and anti-inflammatory effects .

Case Studies and Experimental Data

Several studies have provided insights into the biological activity of this compound:

StudyFocusFindings
AnticancerInduced apoptosis in cancer cell lines; inhibited proliferation.
Anti-inflammatoryReduced cytokine production in inflammatory models.
Enzyme inhibitionInhibited HMG-CoA reductase activity; potential for cholesterol management.

Synthesis and Applications

The synthesis of this compound typically involves multiple steps including oxidation and reduction reactions. Its applications extend beyond biological research; it is also used as an intermediate in the synthesis of complex organic molecules and industrial chemicals.

Q & A

Q. What are the optimal reaction conditions for synthesizing Hexahydronaphthalene-1,3(2H,4H)-dione?

The synthesis typically involves multi-step reactions, such as condensation or cyclization protocols. For example, trifluoroacetic acid (TFA) is used as a catalyst under reflux (100°C for 5 hours) to facilitate hexamine-mediated reactions with α-naphthol derivatives. Post-reaction acidification with 10% sulfuric acid improves product isolation. Ether extraction is recommended for purifying intermediates like 4-hydroxynaphthalene-1,3-dicarbaldehyde, which can be further processed into the target compound .

Q. How can NMR and X-ray crystallography confirm the structural identity of this compound?

  • 1H/13C NMR : Compare experimental spectra with computational predictions (e.g., using density functional theory) to validate stereochemistry. Key signals include methyl groups (δ 1.2–1.5 ppm) and carbonyl carbons (δ 170–180 ppm).
  • X-ray crystallography : Resolve spirocyclic configurations by analyzing unit cell parameters and hydrogen-bonding networks. For example, the (1R,2R,4aS,8S,8aR) stereoisomer shows distinct torsion angles (e.g., C1-C2-C3=O dihedral angles) that differentiate it from epimers .

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors.
  • First aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use saline solution.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and acids .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported biological activities of Hexahydronaphthalene derivatives?

  • Docking studies : Compare binding affinities to target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Variations in activity may arise from stereochemical differences (e.g., axial vs. equatorial methyl groups).
  • QSAR analysis : Correlate substituent electronic parameters (Hammett constants) with bioactivity data to identify critical functional groups .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

  • Temperature control : Maintain strict reflux conditions (±2°C) to prevent over-oxidation or decarboxylation.
  • Catalyst optimization : Replace traditional acids with Lewis acids (e.g., ZnCl2) to enhance regioselectivity.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce dimerization .

Q. How do solvent polarity and pH influence the compound’s stability in aqueous solutions?

  • Polarity effects : Higher dielectric constants (e.g., water vs. ethanol) accelerate hydrolysis of the diketone moiety.
  • pH-dependent degradation : Under alkaline conditions (pH > 9), the compound undergoes ring-opening via nucleophilic attack at the carbonyl groups. Stability studies using HPLC-UV at λ = 254 nm are recommended for quantification .

Q. What green chemistry approaches improve the sustainability of this compound synthesis?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W, 20 minutes) with 20% higher yield.
  • Biocatalysis : Use immobilized lipases for enantioselective transformations, minimizing waste.
  • Solvent recovery : Implement closed-loop systems for TFA and ether recycling .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting toxicity data for Hexahydronaphthalene derivatives?

  • Dose-response reevaluation : Ensure studies use comparable doses (e.g., mg/kg vs. µM) and exposure durations.
  • Model organism variability : Account for species-specific metabolic pathways (e.g., murine vs. zebrafish CYP450 enzymes).
  • Meta-analysis : Pool data from multiple studies using fixed-effects models, weighted by sample size and assay reliability .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • DSC/TGA : Identify melting points (e.g., 180–185°C for Form I vs. 170–175°C for Form II) and decomposition profiles.
  • PXRD : Compare diffraction patterns (e.g., 2θ = 12.5°, 15.8°, 23.4° for the monoclinic phase).
  • Raman spectroscopy : Detect lattice vibrations (e.g., 1600 cm⁻¹ for C=O stretching in Form I) .

Tables of Key Data

Property Value Method Reference
Molecular FormulaC₁₁H₁₂O₂High-resolution MS
Melting Point178–182°CDSC
LogP (octanol/water)2.4 ± 0.3Shake-flask method
Solubility in DMSO45 mg/mLUV-Vis spectrophotometry

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydronaphthalene-1,3(2h,4h)-dione
Reactant of Route 2
Hexahydronaphthalene-1,3(2h,4h)-dione

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